molecular formula C21H18ClF2N7O3 B12738751 N-[3-[5-chloro-2-(difluoromethoxy)phenyl]-1-[2-(dimethylamino)-2-oxoethyl]pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 2252277-73-7

N-[3-[5-chloro-2-(difluoromethoxy)phenyl]-1-[2-(dimethylamino)-2-oxoethyl]pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B12738751
CAS No.: 2252277-73-7
M. Wt: 489.9 g/mol
InChI Key: QGVNXQDNNLLREZ-UHFFFAOYSA-N
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Description

“N-[3-[5-chloro-2-(difluoromethoxy)phenyl]-1-[2-(dimethylamino)-2-oxoethyl]pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide” is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[5-chloro-2-(difluoromethoxy)phenyl]-1-[2-(dimethylamino)-2-oxoethyl]pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. The process may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones.

    Introduction of the pyrazolo[1,5-a]pyrimidine core: This step might involve cyclization reactions using suitable reagents and conditions.

    Functional group modifications: Chlorination, difluoromethoxylation, and carboxamidation are introduced through specific reagents and catalysts under controlled conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to enhance yield and purity. This may include:

    Catalysis: Use of metal catalysts to improve reaction efficiency.

    Purification: Techniques such as crystallization, chromatography, and recrystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering its functional groups.

    Reduction: Reduction reactions can modify the compound’s structure, affecting its biological activity.

    Substitution: Various substitution reactions can introduce different functional groups, enhancing its properties.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

Key Structural Features

  • Chlorine and Difluoromethoxy Substituents : These groups may influence the compound's biological activity and solubility.
  • Pyrazole and Pyrimidine Rings : The presence of these heterocyclic structures is significant for interaction with biological targets.

Anticancer Activity

Research indicates that compounds similar to N-[3-[5-chloro-2-(difluoromethoxy)phenyl]-1-[2-(dimethylamino)-2-oxoethyl]pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide exhibit anticancer properties. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have been investigated for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Inhibition of Mycobacterial ATP Synthase

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives as inhibitors of mycobacterial ATP synthase. This inhibition is crucial in the fight against tuberculosis, as it disrupts ATP production in Mycobacterium tuberculosis. The binding affinity and inhibitory effects of these compounds have been assessed using in vitro assays .

Cyclin-Dependent Kinase Inhibitors

Compounds related to the target molecule have also been explored as cyclin-dependent kinase inhibitors. These inhibitors play a vital role in regulating cell division and are being studied for their potential use in treating various cancers .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multiple steps that include the formation of pyrazole and pyrimidine rings. The structure-activity relationship studies have shown that modifications to the substituents on these rings can significantly alter biological activity .

Table 1: Summary of Synthesis Steps

StepReaction TypeReagents/ConditionsOutcome
1Formation of Pyrazole RingReactants A + BIntermediate C
2Pyrimidine Ring FormationIntermediate C + DTarget Compound

Case Study 1: Anticancer Activity Evaluation

In a recent study conducted on a series of pyrazolo[1,5-a]pyrimidine derivatives, including our target compound, researchers observed significant cytotoxic effects against various cancer cell lines. The study utilized MTT assays to measure cell viability post-treatment with different concentrations of the compound .

Case Study 2: Mycobacterial Inhibition

Another notable investigation involved testing the efficacy of pyrazolo[1,5-a]pyrimidines against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited promising activity in inhibiting bacterial growth in vitro, suggesting their potential as new anti-tuberculosis agents .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to receptors, modulating their function.

    Pathways: Influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidines: Other compounds in this class with similar structures.

    Chlorinated phenyl derivatives: Compounds with chlorinated phenyl groups.

    Difluoromethoxy derivatives: Compounds containing difluoromethoxy groups.

Uniqueness

This compound’s unique combination of functional groups and structural features distinguishes it from other similar compounds

Biological Activity

N-[3-[5-chloro-2-(difluoromethoxy)phenyl]-1-[2-(dimethylamino)-2-oxoethyl]pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities. The presence of substituents such as a chloro group and difluoromethoxy moiety contributes to the compound's pharmacological profile. The molecular formula is C18_{18}H19_{19}ClF2_2N4_4O2_2, with a molecular weight of approximately 396.83 g/mol.

Research indicates that compounds with similar structures exhibit various mechanisms of action:

  • Inhibition of Kinases : Many pyrazole derivatives act as inhibitors of key kinases involved in cancer progression, such as BRAF(V600E), EGFR, and Aurora-A kinase. These kinases play crucial roles in cell signaling pathways that regulate cell growth and survival .
  • Antitumor Activity : Studies have shown that related pyrazole compounds can induce apoptosis in cancer cells, particularly in breast cancer cell lines (e.g., MCF-7 and MDA-MB-231). The compound's ability to enhance the efficacy of traditional chemotherapeutics like doxorubicin has also been noted .
  • Anti-inflammatory Effects : Pyrazole derivatives often exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in inflammatory responses .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications to the pyrazole ring and substituents significantly affect biological activity:

  • Chloro and Difluoromethoxy Substituents : The presence of these groups has been linked to enhanced inhibitory effects on tumor growth and improved selectivity for cancer cell lines over normal cells.
  • Dimethylamino Group : This moiety appears to enhance solubility and bioavailability, contributing to the compound's overall pharmacological profile.

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Anticancer Screening : A study screened various pyrazole derivatives against breast cancer cell lines, demonstrating that specific structural modifications led to increased cytotoxicity compared to standard treatments. The best-performing compounds showed synergistic effects when combined with doxorubicin .
  • In Vivo Efficacy : In animal models, pyrazole derivatives have shown promising results in reducing tumor size and improving survival rates when administered alongside conventional chemotherapy agents .
  • Anti-inflammatory Activity : Research has indicated that certain pyrazole compounds effectively reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Summary Table of Biological Activities

Biological ActivityMechanism of ActionReference
AntitumorInhibition of BRAF(V600E), EGFR
Induction of ApoptosisEnhances cytotoxicity in cancer cells
Anti-inflammatoryInhibition of COX-2 and pro-inflammatory cytokines
Synergistic EffectsWorks effectively with doxorubicin

Properties

CAS No.

2252277-73-7

Molecular Formula

C21H18ClF2N7O3

Molecular Weight

489.9 g/mol

IUPAC Name

N-[3-[5-chloro-2-(difluoromethoxy)phenyl]-1-[2-(dimethylamino)-2-oxoethyl]pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C21H18ClF2N7O3/c1-29(2)17(32)11-30-10-15(27-20(33)14-9-26-31-7-3-6-25-19(14)31)18(28-30)13-8-12(22)4-5-16(13)34-21(23)24/h3-10,21H,11H2,1-2H3,(H,27,33)

InChI Key

QGVNXQDNNLLREZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CN1C=C(C(=N1)C2=C(C=CC(=C2)Cl)OC(F)F)NC(=O)C3=C4N=CC=CN4N=C3

Origin of Product

United States

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